CB-5083

Catalog No.
S549047
CAS No.
1542705-92-9
M.F
C24H23N5O2
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CB-5083

CAS Number

1542705-92-9

Product Name

CB-5083

IUPAC Name

1-[4-(benzylamino)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]-2-methylindole-4-carboxamide

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C24H23N5O2/c1-15-12-18-17(22(25)30)8-5-9-21(18)29(15)24-27-20-10-11-31-14-19(20)23(28-24)26-13-16-6-3-2-4-7-16/h2-9,12H,10-11,13-14H2,1H3,(H2,25,30)(H,26,27,28)

InChI Key

RDALZZCKQFLGJP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

CB5083; CB-5083; CB 5083.

Canonical SMILES

CC1=CC2=C(C=CC=C2N1C3=NC4=C(COCC4)C(=N3)NCC5=CC=CC=C5)C(=O)N

The exact mass of the compound CB-5083 is 413.18518 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CB-5083 is a first-in-class, highly potent, and orally bioavailable ATP-competitive inhibitor of the p97 (VCP) AAA ATPase, specifically targeting the D2 domain [1]. Unlike earlier generation inhibitors, CB-5083 was optimized for robust pharmacokinetic properties, making it a critical procurement choice for both advanced cellular assays and in vivo xenograft models of oncology [2]. By inducing an irresolvable unfolded protein response (UPR) and disrupting the ubiquitin-proteasome system (UPS), it serves as a definitive baseline material for researchers investigating protein homeostasis and endoplasmic reticulum-associated degradation (ERAD) pathways [1].

Substituting CB-5083 with older ATP-competitive inhibitors (such as DBeQ) or potent allosteric inhibitors (such as NMS-873) compromises experimental integrity depending on the assay phase [1]. DBeQ lacks the nanomolar potency and metabolic stability required for rigorous in vivo studies, often demanding micromolar dosing that increases off-target risks[2]. Conversely, while NMS-873 is highly potent, it binds to the D1-D2 linker rather than the ATP site and suffers from poor aqueous solubility and rapid microsomal clearance, rendering it unsuitable for oral dosing in murine models [1]. Procurement of CB-5083 is therefore strictly necessary when researchers require a D2-selective, ATP-competitive mechanism combined with proven systemic exposure for translating in vitro findings to in vivo efficacy[2].

Enzymatic Potency and D2-Domain Selectivity

CB-5083 demonstrates profound optimization over its predecessor DBeQ in direct target engagement. In biochemical ATPase assays, CB-5083 selectively inhibits the p97 D2 domain with an IC50 of approximately 11-15 nM, whereas DBeQ requires a concentration of 1.5 µM to achieve similar inhibition [1]. This ~100-fold increase in potency allows researchers to utilize significantly lower concentrations in cellular assays, mitigating the risk of off-target toxicity that plagues first-generation inhibitors .

Evidence Dimensionp97 ATPase Inhibition (IC50)
Target Compound Data11-15 nM
Comparator Or BaselineDBeQ (1.5 µM)
Quantified Difference~100-fold higher potency for CB-5083
ConditionsIn vitro NADH-based coupled kinetic ATPase assay

Procuring CB-5083 allows for nanomolar dosing in cellular assays, ensuring cleaner target validation without the confounding off-target effects associated with micromolar DBeQ dosing.

Pharmacokinetic Stability and In Vivo Suitability

For translational studies, CB-5083 provides critical pharmacokinetic advantages over the allosteric benchmark NMS-873. CB-5083 exhibits an oral bioavailability of 41% and a mouse liver microsome half-life (T1/2) of 102 minutes [1]. In stark contrast, NMS-873 suffers from poor aqueous solubility and rapid metabolic clearance, with a mouse microsomal T1/2 of merely 9 minutes [1]. This robust metabolic stability enables CB-5083 to be dosed orally in murine tumor xenograft models, a workflow where NMS-873 routinely fails[2].

Evidence DimensionMouse Liver Microsome Stability (T1/2)
Target Compound Data102 minutes (with 41% oral bioavailability)
Comparator Or BaselineNMS-873 (~9 minutes)
Quantified Difference>11-fold longer microsomal half-life for CB-5083
ConditionsIn vitro mouse liver microsome assay and in vivo PK profiling

CB-5083 is the mandatory selection for researchers transitioning from in vitro p97 inhibition to in vivo oral efficacy models.

Target-Site Specificity and Resistance Profiling

CB-5083 is strictly ATP-competitive, making it an essential tool for defining resistance mechanisms when compared to allosteric inhibitors. Against the p97 double mutant D649A/T688A, the IC50 of CB-5083 increases by over 400-fold relative to wild-type p97 [1]. Meanwhile, the allosteric inhibitor NMS-873, which binds at the D1-D2 linker, experiences only a 5-fold increase in IC50 against the same mutant [1]. This stark differential response confirms CB-5083's precise binding modality and utility in mutational screening [2].

Evidence DimensionIC50 shift against D649A/T688A p97 mutant
Target Compound Data>400-fold increase in IC50
Comparator Or BaselineNMS-873 (~5-fold increase in IC50)
Quantified Difference80-fold greater sensitivity to D2 ATP-site mutations for CB-5083
ConditionsBiochemical ATPase assay using wild-type vs. mutant p97

Procuring both CB-5083 and NMS-873 allows researchers to build robust resistance panels to differentiate between ATP-site and allosteric-site dependencies in cancer cell lines.

In Vivo Oncology Xenograft Models

Due to its 41% oral bioavailability and extended microsomal half-life, CB-5083 is the premier choice for evaluating p97 inhibition in murine solid tumor and hematological xenograft models, replacing rapidly cleared alternatives like NMS-873 [1].

ERAD and UPS Pathway Disruption Assays

With its nanomolar potency (IC50 ~11 nM), CB-5083 is the standard ATP-competitive probe for inducing an unfolded protein response (UPR) and accumulating poly-ubiquitinated proteins in cellular assays, allowing for cleaner data than the micromolar-dosed DBeQ[2].

Inhibitor Resistance and Mutational Screening

CB-5083 is utilized alongside allosteric inhibitors (e.g., NMS-873) to profile cancer cell line resistance. Its extreme sensitivity to D2 domain ATP-site mutations (e.g., D649A/T688A) makes it the ideal baseline compound for identifying target-site modifications [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

413.18517499 Da

Monoisotopic Mass

413.18517499 Da

Heavy Atom Count

31

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

591IV6UL6J

Dates

Last modified: 08-15-2023
1: Zhou HJ, Wang J, Yao B, Wong S, Djakovic S, Kumar B, Rice J, Valle E, Soriano F, Menon MK, Madriaga A, Kiss von Soly S, Kumar A, Parlati F, Yakes FM, Shawver L, Le Moigne R, Anderson DJ, Rolfe M, Wustrow D. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). J Med Chem. 2015 Dec 24;58(24):9480-97. doi: 10.1021/acs.jmedchem.5b01346. Epub 2015 Dec 4. PubMed PMID: 26565666.
2: Anderson DJ, Le Moigne R, Djakovic S, Kumar B, Rice J, Wong S, Wang J, Yao B, Valle E, Kiss von Soly S, Madriaga A, Soriano F, Menon MK, Wu ZY, Kampmann M, Chen Y, Weissman JS, Aftab BT, Yakes FM, Shawver L, Zhou HJ, Wustrow D, Rolfe M. Targeting the AAA ATPase p97 as an Approach to Treat Cancer through Disruption of Protein Homeostasis. Cancer Cell. 2015 Nov 9;28(5):653-65. doi: 10.1016/j.ccell.2015.10.002. PubMed PMID: 26555175.

Explore Compound Types